1-(2,2,3,3,3-Pentafluoropropyl)pyrazole
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Overview
Description
1-(2,2,3,3,3-Pentafluoropropyl)pyrazole is a fluorinated organic compound characterized by the presence of a pyrazole ring substituted with a pentafluoropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,3,3,3-pentafluoropropyl)pyrazole typically involves the reaction of 2,2,3,3,3-pentafluoropropyl bromide with pyrazole under basic conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2,3,3,3-Pentafluoropropyl)pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The fluorinated alkyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under appropriate conditions.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMSO or THF.
Oxidation: Oxidizing agents like bromine (Br2) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation can produce pyrazole oxides .
Scientific Research Applications
1-(2,2,3,3,3-Pentafluoropropyl)pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as polymers with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,2,3,3,3-pentafluoropropyl)pyrazole involves its interaction with molecular targets such as enzymes and receptors. The fluorinated group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
4-Bromo-1-(2,2,3,3,3-pentafluoropropyl)pyrazole: Similar structure with a bromine atom at the 4-position.
2,2,3,3,3-Pentafluoropropyl acrylate: Contains the same fluorinated alkyl group but with an acrylate moiety.
Uniqueness: 1-(2,2,3,3,3-Pentafluoropropyl)pyrazole is unique due to the combination of the pyrazole ring and the highly electronegative pentafluoropropyl group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
1-(2,2,3,3,3-pentafluoropropyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F5N2/c7-5(8,6(9,10)11)4-13-3-1-2-12-13/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNYEVBGXMCFFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F5N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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